Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

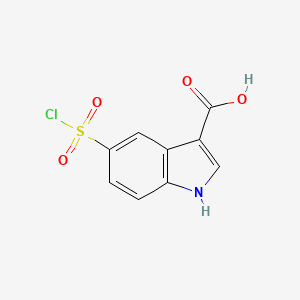

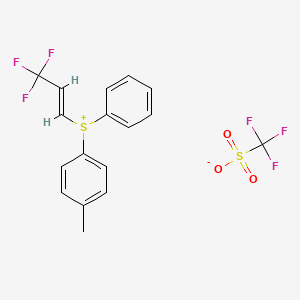

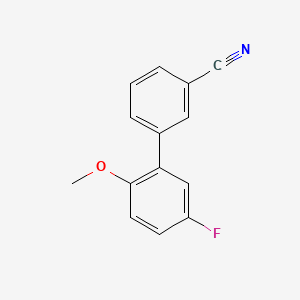

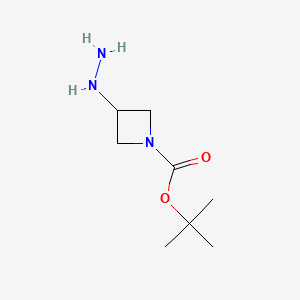

“Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate” is a chemical compound with the molecular formula C12H13BrN2O2 . It has an average mass of 297.148 Da and a monoisotopic mass of 296.016022 Da .

Synthesis Analysis

The synthesis of indazole derivatives, such as “this compound”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a bromine atom, a tert-butyl group, and a carboxylate group attached to an indazole ring .Chemical Reactions Analysis

Indazole derivatives, including “this compound”, have been synthesized using various methods . These methods include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical and Chemical Properties Analysis

“this compound” has a boiling point of 377℃, a density of 1.46, and a flash point of 182℃ . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Indazole Derivatives : Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is used in the synthesis of various indazole derivatives, including indazolo[5,4-b][1,6]naphthyridine and indazolo[6,7-b][1,6]naphthyridine, through efficient in-situ reduction and cyclization reactions of aromatic aldehydes (Chen et al., 2019).

- Crystal Structure and DFT Study : This compound is a significant intermediate in the synthesis of 1H-indazole derivatives. Its structure has been analyzed using FTIR, NMR spectroscopy, and X-ray diffraction, and it has been subjected to density functional theory (DFT) calculations for molecular structure optimization (Ye et al., 2021).

Applications in Organic Synthesis

- Diels-Alder Reactions : this compound plays a role in the Diels-Alder reaction, a key method in organic synthesis for creating cyclic compounds (Padwa et al., 2003).

- Catalysis and Synthesis of Heterocycles : It is involved in the combinatorial synthesis of fused tetracyclic heterocycles, demonstrating its utility in creating complex organic structures (Li et al., 2013).

Role in Pharmaceutical Research

- Synthesis of Potential Imaging Agents : This compound has been used in the synthesis of imaging agents, such as [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, which has applications in positron emission tomography (PET) imaging (He et al., 1994).

Other Applications

- As a Chiral Auxiliary : It has been used in the enantioselective synthesis of various compounds, demonstrating its utility as a chiral auxiliary in organic chemistry (Magata et al., 2017).

- In Oxidation Reactions : The compound serves as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols, illustrating its role in oxidation reactions (Shen et al., 2012).

Safety and Hazards

“Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate” is classified under GHS07 and has hazard statements H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Direcciones Futuras

Indazole-containing heterocyclic compounds, including “Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate”, have a wide variety of medicinal applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . Future research may focus on improving the synthesis methods and exploring the biological activities of these compounds.

Propiedades

IUPAC Name |

tert-butyl 5-bromo-6-methylindazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-8-5-11-9(6-10(8)14)7-15-16(11)12(17)18-13(2,3)4/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFCMTNSJUKKRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C=NN2C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719881 |

Source

|

| Record name | tert-Butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305320-67-5 |

Source

|

| Record name | tert-Butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B580712.png)

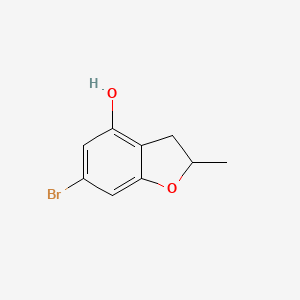

![6-Bromo-3,5-dimethylbenzo[d]isoxazole](/img/structure/B580719.png)